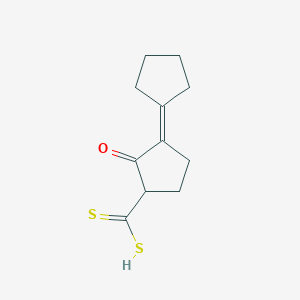
Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- is an organic compound with a unique structure that includes a cyclopentane ring, a carbodithioic acid group, and a cyclopentylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- typically involves the reaction of cyclopentanone with carbon disulfide in the presence of a base, followed by the addition of a suitable electrophile to introduce the cyclopentylidene group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar in structure but lacks the carbodithioic acid group.
Cyclopentanone: Contains the cyclopentane ring but lacks the carbodithioic acid and cyclopentylidene groups.
Cyclopentylidene derivatives: Compounds with similar cyclopentylidene moieties but different functional groups.
Uniqueness
Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- is unique due to the presence of both the carbodithioic acid group and the cyclopentylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61656-26-6 |
|---|---|
Molecular Formula |
C11H14OS2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
3-cyclopentylidene-2-oxocyclopentane-1-carbodithioic acid |
InChI |
InChI=1S/C11H14OS2/c12-10-8(7-3-1-2-4-7)5-6-9(10)11(13)14/h9H,1-6H2,(H,13,14) |
InChI Key |
HXJAWAATSVTZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCC(C2=O)C(=S)S)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















